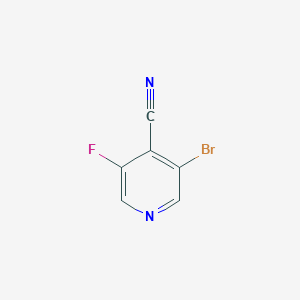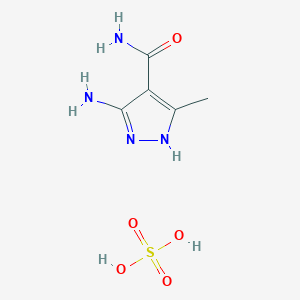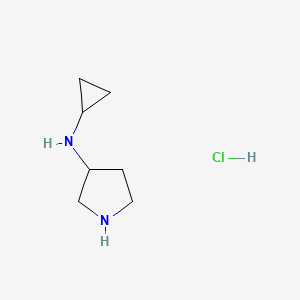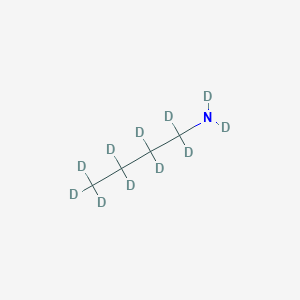
3-Bromo-5-fluoroisonicotinonitrile
Descripción general
Descripción
3-Bromo-5-fluoroisonicotinonitrile is a chemical compound with the CAS Number: 1353636-66-4 . It has a molecular weight of 201 and its IUPAC name is 3-bromo-5-fluoroisonicotinonitrile . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoroisonicotinonitrile is represented by the InChI code: 1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H . This indicates that the compound consists of 6 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-Bromo-5-fluoroisonicotinonitrile is a solid at room temperature . The compound’s average mass is 200.996 Da and its monoisotopic mass is 199.938538 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Versatile Synthesis of Disubstituted Pyridines : A study discussed the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound closely related to 3-Bromo-5-fluoroisonicotinonitrile, using ortho-lithiation followed by Suzuki reactions to create a range of disubstituted pyridines. This methodology is crucial for synthesizing various biologically active compounds and intermediates in pharmaceuticals (Sutherland & Gallagher, 2003).
Biological Activity and Drug Discovery
- Evaluation of Biological Activity : A study on fluoroaryl-2,2′-bichalcophenes, which are structurally similar to 3-Bromo-5-fluoroisonicotinonitrile, showed significant antimutagenic activity. This implies potential applications in anticancer studies and highlights the importance of fluorine substitution in modifying biological activity (Hussin et al., 2014).
Radioligand Development
- Imaging Brain Receptors : A study involved the development of a radioligand, [11C]SP203, incorporating fluoro and bromo components, similar to 3-Bromo-5-fluoroisonicotinonitrile, for imaging metabotropic glutamate receptors in the brain. This research is vital for neuroimaging and understanding brain functions (Siméon et al., 2012).
Chemoselective Functionalization
- Chemoselective Amination : Research on the functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine, which is structurally related to 3-Bromo-5-fluoroisonicotinonitrile, showed potential for selective substitution reactions. Such reactions are fundamental in organic synthesis for creating specific molecular structures (Stroup et al., 2007).
Chiral Stationary Phases
- Development of Chiral Stationary Phases : A study explored the use of compounds like 3-fluoro-3-bromo-5-methylphenylcarbamates of cellulose and amylose, with similarities to 3-Bromo-5-fluoroisonicotinonitrile, as chiral stationary phases for liquid chromatography. This research has implications for enantioseparation and pharmaceutical analysis (Chankvetadze et al., 1997).
Safety and Hazards
The compound is considered hazardous and comes with a warning signal word . It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Propiedades
IUPAC Name |
3-bromo-5-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFQLJNXSVDWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856252 | |
| Record name | 3-Bromo-5-fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoroisonicotinonitrile | |
CAS RN |
1353636-66-4 | |
| Record name | 3-Bromo-5-fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)




![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)
